Cyclopentanone, 2-(4-morpholinylmethyl)-
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Overview
Description
Cyclopentanone, 2-(4-morpholinylmethyl)- is an organic compound with the molecular formula C₁₀H₁₇NO₂ It is a derivative of cyclopentanone, where a morpholinylmethyl group is attached to the cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-(4-morpholinylmethyl)- typically involves the reaction of cyclopentanone with morpholine in the presence of a suitable catalyst. One common method is the Mannich reaction, where cyclopentanone, formaldehyde, and morpholine are reacted together to form the desired product. The reaction is usually carried out under acidic conditions to facilitate the formation of the morpholinylmethyl group.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanone, 2-(4-morpholinylmethyl)- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-(4-morpholinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholinylmethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Cyclopentanone, 2-(4-morpholinylmethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism by which Cyclopentanone, 2-(4-morpholinylmethyl)- exerts its effects involves interactions with specific molecular targets. The morpholinylmethyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: The parent compound, which lacks the morpholinylmethyl group.
Cyclopentenone: A related compound with a double bond in the ring structure.
Morpholine: The amine component of the compound.
Uniqueness
Cyclopentanone, 2-(4-morpholinylmethyl)- is unique due to the presence of both the cyclopentanone ring and the morpholinylmethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
56858-94-7 |
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Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H17NO2/c12-10-3-1-2-9(10)8-11-4-6-13-7-5-11/h9H,1-8H2 |
InChI Key |
YALDANVUGNKEOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)CN2CCOCC2 |
Origin of Product |
United States |
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